molecular formula C9H14N2O3 B12839007 Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate

Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate

Cat. No.: B12839007
M. Wt: 198.22 g/mol
InChI Key: PBKSRFGAJJRPSF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Chemical Reactions Analysis

Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives.

Biological Activity

Ethyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the ethyl ester and the amino group contributes to its pharmacological properties.

Biological Activity Overview

  • Antioxidant Activity :
    • Isoxazole derivatives, including this compound, have been studied for their ability to inhibit oxidative stress. The compound's structure allows it to interact with reactive oxygen species (ROS), potentially reducing cellular damage .
  • Neuroprotective Effects :
    • Research indicates that isoxazole analogues can inhibit the System xc− transporter, which is involved in glutamate uptake and cystine efflux. This inhibition may lead to neuroprotective effects by preventing excitotoxicity associated with excessive glutamate levels .
  • Anticancer Potential :
    • A study evaluating various isoxazole derivatives showed that certain compounds exhibited significant cytotoxicity against cancer cell lines, including Huh7 (liver cancer) and MCF7 (breast cancer). The mechanism involved cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase 4 (CDK4) levels, indicating potential for further development as anticancer agents .

Case Studies

  • In Vitro Studies :
    • This compound was tested against several cancer cell lines using the sulforhodamine B assay. Results indicated that compounds with similar structures caused significant growth inhibition in liver cancer cells, suggesting a promising avenue for therapeutic development .
  • Mechanistic Insights :
    • The inhibition of CDK4 in cancer cells suggests that this compound may interfere with critical cell cycle regulatory pathways, which could be leveraged for therapeutic applications in oncology .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
AntioxidantN/AN/AROS scavenging
CytotoxicityHuh715G0/G1 phase arrest, CDK4 downregulation
NeuroprotectionN/AN/AInhibition of System xc− transporter

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-13-8(12)6-5-14-11-7(6)9(2,3)10/h5H,4,10H2,1-3H3

InChI Key

PBKSRFGAJJRPSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C)(C)N

Origin of Product

United States

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